molecular formula C10H10ClN3 B13345958 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine

Katalognummer: B13345958
Molekulargewicht: 207.66 g/mol
InChI-Schlüssel: YLJHKUSIHLIWPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that contains both pyridine and imidazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine typically involves the reaction of 2-chloropyridine with 2-ethylimidazole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the imidazole ring.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyridine
  • 2-Chloro-3-(2-ethyl-1H-imidazol-1-yl)pyridine
  • 2-Chloro-6-(1H-imidazol-1-yl)pyridine

Uniqueness

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C10H10ClN3

Molekulargewicht

207.66 g/mol

IUPAC-Name

2-chloro-6-(2-ethylimidazol-1-yl)pyridine

InChI

InChI=1S/C10H10ClN3/c1-2-9-12-6-7-14(9)10-5-3-4-8(11)13-10/h3-7H,2H2,1H3

InChI-Schlüssel

YLJHKUSIHLIWPA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CN1C2=NC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.